2-Ethylhexyl 2-methylbutyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94200-09-6 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-ethylhexyl 2-methylbutanoate |
InChI |
InChI=1S/C13H26O2/c1-5-8-9-12(7-3)10-15-13(14)11(4)6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
CQIXPDMUKZPTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)CC |
Origin of Product |
United States |
Synthetic Pathways and Advanced Preparation Methods
Conventional Chemical Synthesis Strategies for 2-Ethylhexyl 2-methylbutyrate (B1264701)
Traditional chemical synthesis primarily relies on esterification reactions, which can be optimized for continuous production, enhancing industrial-scale feasibility.
The most fundamental method for synthesizing 2-Ethylhexyl 2-methylbutyrate is the Fischer-Speier esterification. This reaction involves the direct condensation of 2-methylbutyric acid with 2-ethylhexanol in the presence of an acid catalyst. The reaction is an equilibrium process where water is formed as a byproduct. masterorganicchemistry.com To drive the equilibrium towards the product side, the water is typically removed as it forms.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com
A variety of acid catalysts can be employed:
Homogeneous Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective. Organic sulfonic acids, such as p-toluenesulfonic acid (TsOH), are also commonly used and offer better solubility in organic reaction media. masterorganicchemistry.comgoogle.com
Heterogeneous Catalysts : To simplify catalyst separation and reduce corrosion, solid acid catalysts are often preferred. Strong cation-exchange resins, like Amberlyst™ 15 and Amberlyst™ 36, have proven effective for the esterification of 2-ethylhexanol with various carboxylic acids. science.govdergipark.org.tr These catalysts offer the advantages of being easily filtered from the reaction mixture and can often be regenerated and reused. dergipark.org.tr
The kinetics of the esterification of 2-ethylhexanol have been shown to follow a second-order reversible reaction model. dergipark.org.tr The reaction rate is influenced by temperature, catalyst loading, and the molar ratio of the reactants. dergipark.org.tr
For large-scale industrial production, continuous processes offer significant advantages over batch production, including improved consistency, higher throughput, and better energy efficiency. A continuous production method for a similar ester, ethyl 2-methylbutyrate, has been detailed and can be adapted for this compound. google.com
A typical continuous process would involve the following stages:
Reaction : 2-methylbutyric acid, 2-ethylhexanol, and an acid catalyst (e.g., p-toluenesulfonic acid) are continuously fed into a heated esterification kettle or a reaction column. google.com The reaction is maintained at an elevated temperature and pressure to achieve a suitable reaction rate. google.com
Separation : The crude ester mixture exiting the reactor is continuously fed into a distillation system. An initial column can be used to separate the low-boiling components, primarily water and any unreacted alcohol, which can be recycled back to the esterification kettle. google.com
Purification : The crude ester from the first stage then enters a rectification column. Here, the final product, this compound, is distilled to a high purity and collected, while any high-boiling-point impurities and unreacted carboxylic acid are removed from the bottom and can also be recycled. google.com
This integrated approach of reaction and separation allows for high conversion rates and efficient use of raw materials.
Biocatalytic Synthesis and Enzymatic Approaches for Ester Formation
Enzymatic synthesis represents a greener alternative to chemical catalysis, operating under milder conditions and offering high selectivity. researchgate.net Lipases (EC 3.1.1.3) are the most widely used enzymes for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity. akjournals.commdpi.com
The choice of lipase (B570770) is critical for efficient synthesis. Candida antarctica lipase B (CALB) is one of the most effective and frequently studied lipases for producing esters, including those with bulky alcohols like 2-ethylhexanol. researchgate.netresearchgate.net It is commercially available in an immobilized form, often under the trade name Novozym® 435, where it is adsorbed onto a macroporous acrylic resin.
Immobilization is a key technique to enhance enzyme stability and enable its reuse, which is crucial for economic viability. acs.orgmdpi.com Common immobilization methods include:
Adsorption : This method relies on physical interactions between the enzyme and the support material. Supports can range from natural polymers like chitosan (B1678972) to synthetic polymers such as poly(styrene-co-divinylbenzene). nih.govsiirt.edu.trresearchgate.net
Covalent Binding : This involves the formation of strong covalent bonds between the enzyme and the support, which significantly reduces enzyme leaching. researchgate.netuminho.pt
Entrapment : The enzyme is physically confined within a polymeric network or gel, such as alginate or polyvinyl alcohol (PVA) hydrogels. siirt.edu.truminho.pt
Membrane Immobilization : Enzymes can be attached to or confined within membrane systems, which are then used in enzyme membrane bioreactors (EMRs). nih.govbmbreports.org This configuration facilitates the separation of the product from the biocatalyst. bmbreports.org
Immobilized enzymes generally exhibit enhanced stability against changes in temperature and pH compared to their free counterparts. bmbreports.org
The yield of lipase-catalyzed ester synthesis is highly dependent on several reaction parameters. The optimization of these parameters is essential for maximizing productivity. Studies on structurally similar esters, such as 2-ethylhexyl oleate (B1233923) and 2-ethylhexyl 2-methylhexanoate, provide valuable insights. researchgate.netnih.gov
Key parameters for optimization include:
Temperature : While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is a balance between these two effects, often found to be in the range of 40-70°C for lipases like CALB. researchgate.netnih.gov
Substrate Molar Ratio : The stoichiometry of the reaction is 1:1, but using an excess of one substrate can shift the equilibrium towards the product. However, a large excess of either the alcohol or the acid can cause substrate inhibition, reducing the enzyme's activity. nih.govcolab.ws An equimolar ratio has often been found to yield the highest productivity. nih.govresearchgate.net
Water Activity : Lipases require a small amount of water to maintain their catalytically active conformation. However, as water is a product of esterification, its excessive presence can promote the reverse reaction (hydrolysis). In solvent-free systems, water is often removed by applying a vacuum or using molecular sieves to drive the reaction forward. nih.gov
Enzyme Loading : Increasing the amount of enzyme generally increases the initial reaction rate, but beyond a certain point, the cost outweighs the benefit, and mass transfer limitations can occur. colab.ws
The kinetics of lipase-catalyzed esterification are often described by the Ping-Pong Bi-Bi mechanism . nih.govpsu.edu In this model, the lipase first reacts with the acyl donor (2-methylbutyric acid) to form a stable acyl-enzyme intermediate, releasing the first product (water). This intermediate then reacts with the second substrate (2-ethylhexanol) to form the ester and regenerate the free enzyme. psu.edu Substrate inhibition by either the acid or the alcohol is a common phenomenon that is incorporated into more complex kinetic models. nih.govcolab.ws
Table 1: Optimized Parameters for Biocatalytic Synthesis of Structurally Similar Esters
A major advantage of using immobilized enzymes is their potential for long-term operational stability and recycling, which significantly reduces process costs. mdpi.comnih.gov The stability is often quantified by the enzyme's half-life (t₁/₂), which is the time over which its activity decreases by 50%.
In continuous packed-bed bioreactors (PBRs), immobilized lipases have demonstrated remarkable stability. For the synthesis of 2-ethylhexyl oleate, a biocatalyst half-life of 2063 hours was reported. nih.gov Similarly, in the synthesis of other esters, Lipozyme RM IM showed a half-life of over 2500 hours in a fluidized bed reactor. mdpi.com This high stability allows the enzyme to be used for extended periods or for multiple batch cycles. mdpi.com
Different types of bioreactors are employed to facilitate enzyme recycling:
Packed-Bed Bioreactor (PBR) : The immobilized enzyme is packed into a column, and the substrate solution flows through it. This setup is simple and allows for continuous operation and easy reuse of the catalyst. nih.gov
Fluidized-Bed Bioreactor (FBR) : The immobilized enzyme particles are suspended or "fluidized" by the upward flow of the substrate mixture. This configuration minimizes mechanical stress on the biocatalyst compared to stirred-tank reactors. mdpi.comnih.gov
Enzyme Membrane Bioreactor (EMR) : These reactors integrate the catalytic reaction with a membrane separation process. The membrane retains the enzyme within the reactor while allowing the product to pass through, ensuring efficient enzyme recycling and continuous product removal. nih.gov
The ability to effectively recycle the biocatalyst is a cornerstone of developing sustainable and economically competitive enzymatic processes for ester production. nih.gov
Table of Mentioned Compounds
Stereoselective Synthesis of Enantiomeric Forms
The synthesis of specific enantiomers of this compound is of significant interest, as the biological and sensory properties of chiral molecules are often enantiomer-dependent. The chirality of this compound resides in the 2-methylbutyrate portion. Consequently, stereoselective synthesis strategies primarily focus on the resolution of racemic 2-methylbutyric acid or its simple esters, followed by esterification with 2-ethylhexanol. Enzymatic kinetic resolution is the most prominent and effective method for achieving high enantiomeric purity.
Kinetic resolution relies on the use of enzymes, typically lipases, that exhibit stereoselectivity, meaning they catalyze the reaction of one enantiomer at a much higher rate than the other. This differential reaction rate allows for the separation of the enantiomers from a racemic mixture. The two primary enzymatic strategies employed are enantioselective esterification and enantioselective hydrolysis.
Enzymatic Kinetic Resolution via Esterification
In this approach, racemic 2-methylbutyric acid is reacted with an alcohol in the presence of a lipase. The enzyme selectively converts one enantiomer of the acid into an ester, leaving the unreacted acid enriched in the other enantiomer. The choice of lipase is critical as it determines which enantiomer reacts faster and the degree of selectivity.
For instance, studies on the enantioselective esterification of (R,S)-2-methylbutyric acid have explored various lipases. nih.gov Using immobilized Candida antarctica lipase B (CALB) in hexane, the (R)-enantiomer of the corresponding ester can be produced with high enantiomeric excess (ee). nih.gov Conversely, lipases from Candida rugosa or Rhizopus oryzae have been shown to preferentially produce the (S)-ester, although with varying degrees of success. nih.gov The enantioselectivity of the process, often expressed as the enantiomeric ratio (E-value), is a measure of the enzyme's efficiency in discriminating between the two enantiomers. High E-values are indicative of a more effective resolution.
Enzymatic Kinetic Resolution via Hydrolysis
An alternative strategy involves the hydrolysis of a racemic ester, such as (R,S)-ethyl 2-methylbutyrate. In this process, a lipase in an aqueous system selectively hydrolyzes one ester enantiomer back into the corresponding carboxylic acid and alcohol. This leaves the remaining, unhydrolyzed ester highly enriched in the other enantiomer.
Research has demonstrated that lipases can effectively catalyze this resolution. The lipase from Rhizopus chinensis has shown high enantioselectivity in the hydrolysis of ethyl 2-methylbutyrate. cjcatal.comresearchgate.net By controlling reaction conditions, such as temperature, the enantiomeric excess of the remaining (R)-ethyl 2-methylbutyrate can be significantly enhanced, reaching up to 95.0% ee at 4°C. cjcatal.comresearchgate.net A patented process describes a two-step hydrolysis method to obtain both (R)-ethyl 2-methylbutyrate and (R)-2-methylbutyric acid with high enantiomeric purity. google.com
Once the enantiomerically pure or enriched 2-methylbutyric acid (or its ethyl ester) is isolated, it can be converted to the final product, (R)- or (S)-2-Ethylhexyl 2-methylbutyrate, through a standard acid-catalyzed esterification or lipase-catalyzed transesterification with 2-ethylhexanol.
The following table summarizes key findings from research on the enzymatic resolution of 2-methylbutyric acid and its esters.
Table 1: Research Findings on Stereoselective Synthesis of 2-Methylbutyrate Enantiomers
| Catalyst (Lipase) | Substrate | Reaction Type | Solvent | Key Result | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|---|---|
| Candida antarctica B (immobilized) | (R,S)-2-Methylbutyric Acid + Pentanol | Esterification | Hexane | Produces (R)-pentyl 2-methylbutyrate | 90% (product) | 35 | nih.gov |
| Thermomyces lanuginosus (immobilized) | (R,S)-2-Methylbutyric Acid + Pentanol | Esterification | Hexane | Produces (R)-pentyl 2-methylbutyrate | 91% (product) | 26 | nih.gov |
| Candida rugosa (immobilized) | (R,S)-2-Methylbutyric Acid + Pentanol | Esterification | Hexane | Produces (S)-pentyl 2-methylbutyrate | 75% (product) | 10 | nih.gov |
| Rhizopus oryzae (immobilized) | (R,S)-2-Methylbutyric Acid + Pentanol | Esterification | Hexane | Produces (S)-pentyl 2-methylbutyrate | 49% (product) | 4 | nih.gov |
| Rhizopus chinensis | (R,S)-Ethyl 2-methylbutyrate | Hydrolysis | Aqueous Buffer | Remaining substrate is (R)-ethyl 2-methylbutyrate | 95.0% (substrate) | Not Reported | cjcatal.comresearchgate.netgoogle.com |
Natural Occurrence, Biosynthesis, and Metabolomic Profiling
Distribution and Identification in Plant Metabolomes
The identification of volatile organic compounds (VOCs) in plants is crucial for understanding their aroma profiles and biochemical pathways. While a vast number of esters have been identified in fruits, the specific presence of 2-Ethylhexyl 2-methylbutyrate (B1264701) is not as commonly reported as some other esters.
Apples (Malus domestica) are known to produce a complex array of volatile compounds, with esters being a dominant class that contributes significantly to their characteristic aroma. mdpi.commdpi.comnih.govproquest.com While hundreds of VOCs have been identified in various apple cultivars, direct evidence for the presence of 2-Ethylhexyl 2-methylbutyrate is not consistently found in broad metabolomic studies.
However, the key precursors for its synthesis have been identified in apple tissues. Notably, the alcohol moiety, 2-ethyl-1-hexanol, has been detected in 'Golden Delicious' apples. scielo.org.mx Furthermore, the acyl moiety, 2-methylbutanoate, is a common component of various esters found in numerous apple cultivars. Esters such as butyl 2-methylbutyrate, hexyl 2-methylbutyrate, and ethyl 2-methylbutyrate have been identified in cultivars like 'Orin' and 'Fuji'. nih.govnih.gov The presence of these 2-methylbutanoate esters indicates the availability of 2-methylbutanoic acid in the metabolic pool of apples.
In the broader Rosaceae family, which includes fruits like pears, peaches, and strawberries, a diverse range of esters contributes to their aroma profiles. While specific identification of this compound is not prominent in the literature for these fruits, the general prevalence of branched-chain esters and C8 alcohols in this family suggests that its formation is biochemically plausible. For instance, various 2-methylbutanoate esters have been identified in other Rosaceae fruits, highlighting the commonality of the 2-methylbutanoic acid precursor. researchgate.net
Beyond the Rosaceae family, the related compound hexyl 2-methylbutyrate has been identified as a significant component in the essential oils of Heracleum persicum (Golpar), a plant belonging to the Apiaceae family. This indicates that the biosynthetic pathways for producing 2-methylbutanoate esters are active in other aromatic plants. The presence of this similar, albeit shorter-chain, ester underscores the natural occurrence of the 2-methylbutyrate moiety in the plant kingdom.
The composition and concentration of volatile esters in fruits are significantly influenced by a variety of factors, including the specific cultivar, the geographical location of cultivation, and prevailing environmental conditions. mdpi.comresearchgate.netmdpi.com
Cultivar: Different apple cultivars exhibit distinct aroma profiles due to genetic differences that affect the enzymatic activity and substrate availability for volatile synthesis. mdpi.commdpi.comnih.govproquest.com For example, 'Fuji' apples are noted for their high relative content of 2-methylbutyl acetate (B1210297) and hexyl 2-methylbutyrate. nih.gov This genetic diversity suggests that the potential for producing this compound could also vary significantly among cultivars, depending on their inherent ability to produce 2-ethyl-1-hexanol and the specificity of their ester-synthesizing enzymes.
Geographical Origin and Environmental Factors: Climatic conditions such as temperature, sunlight exposure, and water availability can impact the metabolic pathways leading to the formation of volatile compounds. researchgate.netnih.gov For instance, the synthesis of precursors like amino acids and fatty acids, which are the building blocks for esters, is sensitive to environmental cues. While specific data for this compound is not available, studies on other volatile esters in fruits have shown that geographical origin can lead to distinguishable differences in their aroma profiles.
The following table summarizes the presence of key precursors of this compound in different apple cultivars.
| Precursor | Apple Cultivar(s) |
| 2-Ethyl-1-hexanol | 'Golden Delicious' |
| 2-Methylbutanoate Esters | 'Orin', 'Fuji', 'Pink Lady' |
Biochemical Pathways of Ester Formation
The biosynthesis of volatile esters in plants is a multi-step process involving the generation of precursor molecules and their subsequent enzymatic condensation.
The formation of this compound is dependent on the availability of its two precursors: 2-ethylhexanol and 2-methylbutanoic acid (in the form of its CoA ester).
The branched-chain acid, 2-methylbutanoic acid, is derived from the catabolism of the amino acid isoleucine. This metabolic pathway is a known source for various branched-chain esters that contribute to fruit aroma. The initial steps involve the deamination and decarboxylation of isoleucine to form 2-methylbutanoyl-CoA, which can then be utilized in ester synthesis.
The C8 alcohol, 2-ethylhexanol, is likely derived from the fatty acid biosynthesis or degradation pathways, although the specific route to this branched-chain alcohol in apples is not as clearly elucidated as that for straight-chain alcohols.
The final step in the biosynthesis of this compound is the esterification of 2-ethylhexanol with 2-methylbutanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs are responsible for the synthesis of a wide variety of esters in fruits by transferring an acyl group from an acyl-CoA to an alcohol. mdpi.com
Plant AATs often exhibit broad substrate specificity, meaning they can act on a range of different alcohols and acyl-CoAs. nih.govbiorxiv.orgnih.gov This promiscuity is a key factor in the diversity of esters found in fruit aromas. The presence of numerous other esters in apples confirms the robust activity of AAT enzymes in the fruit tissue. mdpi.commdpi.comnih.govproquest.com Given the confirmed presence of 2-ethyl-1-hexanol and the metabolic pathway for 2-methylbutanoic acid in apples, it is highly probable that endogenous AATs could catalyze the formation of this compound, should both substrates be available at the site of synthesis.
The following table outlines the key components in the biosynthesis of this compound.
| Component | Description |
| Precursor 1 | Isoleucine (leading to 2-Methylbutanoic Acid) |
| Precursor 2 | Fatty Acid Pathways (leading to 2-Ethylhexanol) |
| Enzyme | Alcohol Acyltransferase (AAT) |
| Reaction | 2-Ethylhexanol + 2-Methylbutanoyl-CoA → this compound + CoA-SH |
Dynamic Changes in Ester Profiles During Fruit Development and Maturation
The aroma of fruits is a complex mixture of volatile organic compounds, with esters playing a pivotal role in defining their characteristic sensory profiles. The composition and concentration of these esters are not static; they undergo significant dynamic changes throughout the processes of fruit development and maturation. This section will delve into the current scientific understanding of these changes, with a particular focus on the ester "this compound" and its closely related compounds, for which more extensive research is available.
While specific research detailing the dynamic changes of this compound during fruit maturation is limited, the behavior of structurally similar esters, particularly branched-chain esters like hexyl 2-methylbutanoate, has been studied, primarily in apples. These studies provide a valuable framework for understanding the likely dynamics of this compound.
Branched-chain esters are significant contributors to the aroma of many fruits. Their biosynthesis is intricately linked to the metabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine. nih.govacs.org The formation of these esters is catalyzed by alcohol acyltransferase (AAT) enzymes, which facilitate the condensation of an alcohol with an acyl-CoA. nih.govashs.org The availability of both the alcohol and the acyl-CoA precursors is a critical factor influencing the types and quantities of esters produced during ripening. ashs.org
Research indicates that the precursors for branched-chain esters are largely synthesized de novo during the ripening process, rather than being derived from the breakdown of existing proteins. nih.govacs.org This suggests a programmed and regulated biosynthetic activity that is an integral part of the fruit's maturation program.
Metabolomic studies on apples have revealed that the ester profile changes dramatically as the fruit ripens. In immature apples, aldehydes are the predominant volatile compounds. nih.gov As the fruit matures, there is a distinct shift towards the production of esters, which become the main contributors to the fruit's aroma. nih.govmdpi.com This shift is accompanied by an increase in the activity of AAT enzymes.
Dynamic Changes in Ester Profiles: A Focus on 2-Methylbutanoate Esters
Studies on 'Redchief Delicious' and other apple cultivars have provided detailed insights into the changing profiles of 2-methylbutanoate esters during ripening. These esters, including hexyl 2-methylbutanoate, are considered important for the characteristic aroma of apples. ashs.org
In a study tracking the volatile profiles of 'Redchief Delicious' apples, it was observed that 2-methylbutanoate esters were the second most abundant class of esters after the initiation of ripening. ashs.org The production of these esters generally increased as ripening progressed, peaking and then sometimes declining during senescence. ashs.org
The following table, constructed from data presented in a study on 'Redchief Delicious' apples, illustrates the dynamic changes in the production of total 2-methylbutanoate esters and the proportion of different alcohol-derived esters within this class during ripening and senescence. The time is measured in days relative to the onset of the ethylene climacteric, a key event in the ripening of climacteric fruits like apples.
Table 1: Dynamic Changes of 2-Methylbutanoate Esters in 'Redchief Delicious' Apples
| Days from Climacteric Onset | Total 2-Methylbutanoate Ester Production (nmol·kg⁻¹·h⁻¹) | Proportion of Hexyl 2-Methylbutanoate (%) | Proportion of Ethyl 2-Methylbutanoate (%) | Proportion of Propyl 2-Methylbutanoate (%) | Proportion of Butyl 2-Methylbutanoate (%) |
|---|---|---|---|---|---|
| -21 | ~0.1 | ~50 | ~10 | ~10 | ~20 |
| 0 | ~1 | ~60 | ~5 | ~5 | ~20 |
| 14 | ~10 | ~30 | ~20 | ~20 | ~20 |
| 28 | ~25 | ~10 | ~35 | ~30 | ~15 |
| 42 | ~20 | ~5 | ~45 | ~35 | ~10 |
| 56 | ~15 | <5 | ~50 | ~30 | <5 |
Data is estimated from graphical representations in scientific literature for illustrative purposes. ashs.orgresearchgate.net
The data indicates that at the onset of ripening, hexyl 2-methylbutanoate is a predominant form of 2-methylbutanoate esters. However, as ripening and senescence progress, there is a shift towards the formation of esters with shorter-chain alcohols like ethanol and propanol. ashs.org This shift is likely due to changes in the availability of precursor alcohols and the specificity of the AAT enzymes present at different stages of maturation.
Further research on 'Fuji Kiku' apples treated with hexanal, a compound that can be converted to hexanol, showed a significant increase in the concentration of hexyl 2-methylbutanoate, especially during shelf life at warmer temperatures. preprints.org This finding underscores the importance of precursor availability in determining the final ester profile.
The following interactive data table summarizes findings on the concentration of hexyl 2-methylbutanoate in 'Fuji Kiku' apples under different conditions, highlighting the impact of precursor availability.
Table 2: Concentration of Hexyl 2-methylbutanoate in 'Fuji Kiku' Apples
| Condition | Control Group (Concentration) | Hexanal-Treated Group (Concentration) |
|---|---|---|
| After 1 day shelf life at 1°C | Lower | Higher |
| After 7 days shelf life at 20°C | Lower | Significantly Higher |
| After 14 days shelf life at 20°C | Lower | Seven Times Higher |
This table illustrates the relative changes and significant differences reported in the study. preprints.org
While direct quantitative data for this compound is not available in the reviewed literature, its structural similarity to hexyl 2-methylbutanoate suggests it would likely follow a similar pattern of increasing concentration during fruit ripening, provided the necessary precursors (2-ethylhexanol and 2-methylbutanoyl-CoA) are available. The natural occurrence of hexyl 2-methylbutanoate has been reported in apples, bananas, cherries, and grapes, indicating that the biosynthetic pathways for its components are present in a variety of fruits. thegoodscentscompany.com
Chemical Reactivity and Mechanistic Investigations
Ester Hydrolysis and Transesterification Mechanisms
Ester Hydrolysis:
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. ucalgary.ca This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.cayoutube.com Following a series of proton transfers, the 2-ethylhexanol moiety is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 2-methylbutanoic acid. libretexts.orgyoutube.com This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. ucalgary.cachemistrysteps.comchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.comyoutube.com This is followed by the elimination of the 2-ethylhexoxide leaving group. The resulting 2-methylbutanoic acid is then deprotonated by the strongly basic alkoxide to form the carboxylate salt, driving the reaction to completion. masterorganicchemistry.com This process is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. chemistrysteps.commasterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. jk-sci.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.comwikiwaste.org.uk This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The ester's carbonyl group is first protonated. Then, a molecule of the new alcohol attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers, the original alcohol (2-ethylhexanol) is eliminated, and deprotonation yields the new ester. masterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base generates an alkoxide from the new alcohol, which then acts as a nucleophile and attacks the carbonyl carbon of 2-Ethylhexyl 2-methylbutyrate (B1264701). This forms a tetrahedral intermediate, which then collapses, eliminating the original 2-ethylhexoxide group to form the new ester. masterorganicchemistry.com
| Reaction | Catalyst | Key Features | Products for 2-Ethylhexyl 2-methylbutyrate |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible; requires excess water to favor products. ucalgary.cachemistrysteps.com | 2-Methylbutanoic acid and 2-Ethylhexanol |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Irreversible; forms a carboxylate salt. chemistrysteps.commasterorganicchemistry.com | Sodium 2-methylbutanoate and 2-Ethylhexanol |
| Acid-Catalyzed Transesterification | Strong Acid (e.g., H₂SO₄) | Reversible; driven by excess of the new alcohol. masterorganicchemistry.com | New ester and 2-Ethylhexanol |
| Base-Catalyzed Transesterification | Strong Base (e.g., NaOCH₃) | Irreversible under basic conditions. masterorganicchemistry.com | New ester and 2-Ethylhexanol |
Reactions with Strong Acids and Caustic Solutions
The reactions of this compound with strong acids and caustic solutions primarily involve the hydrolysis of the ester linkage, as detailed in the previous section.
Strong Acids (e.g., Sulfuric Acid): When heated with a strong acid like sulfuric acid in the presence of water, this compound will undergo acid-catalyzed hydrolysis. libretexts.org The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen and making the ester more susceptible to nucleophilic attack by water. chemguide.co.uk In the synthesis of 2-ethylhexyl esters, sulfuric acid is often used as a catalyst, and its concentration can affect the reaction kinetics. researchgate.net For instance, in the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol using sulfuric acid, the reaction rate was found to be first order with respect to the monoester. researchgate.net
Caustic Solutions (e.g., Sodium Hydroxide): Treatment of this compound with a hot aqueous solution of a strong base, such as sodium hydroxide, results in saponification. chemguide.co.ukbrainly.in The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This reaction is irreversible and leads to the formation of sodium 2-methylbutanoate and 2-ethylhexanol. chemguide.co.uk The term saponification is derived from its use in soap making, where fats (triglycerides) are hydrolyzed with a strong base. chemguide.co.uk
Oxidative Degradation Pathways for Ester Structures
Synthetic esters like this compound are often used in applications where they are exposed to high temperatures and oxygen, such as in lubricants, which can lead to oxidative degradation. zslubes.com This degradation typically proceeds through a free-radical chain mechanism. acs.org
The general mechanism for ester oxidation involves four main stages: acs.org
Initiation: Formation of free radicals (R•) from the ester molecule under thermal stress.
Propagation: The initial radicals react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another ester molecule to form hydroperoxides (ROOH) and a new alkyl radical.
Autocatalysis: The hydroperoxides are unstable and can decompose into more reactive radicals, such as alkoxy (RO•) and hydroxyl (•OH) radicals, which accelerates the oxidation process.
Termination: The reaction ceases when radicals combine to form non-radical products.
For esters containing a 2-ethylhexyl group, studies on similar compounds like bis(2-ethylhexyl) adipate (B1204190) have shown that the C–O ester bond is a primary site for oxidative attack. mdpi.com This leads to the formation of 2-ethylhexanol and various monoesters with shorter-chain fatty acids. mdpi.com Further oxidation of the 2-ethylhexyl group can occur. The degradation of di-2-ethylhexyl sebacate (B1225510) (DEHS) has been shown to produce 2-ethyl-1-hexanol and mono(2-ethylhexyl) sebacate as major products through both oxidation and hydrolysis reactions. researchgate.net The products of oxidation, such as acids, alcohols, and other high-polarity molecules, can further react or polymerize, leading to an increase in viscosity and the formation of sludge and varnish. zslubes.comresearchgate.net
| Oxidation Stage | Description | Potential Products from this compound |
| Initiation | Formation of initial free radicals from the ester molecule. | Alkyl radicals from the 2-ethylhexyl or 2-methylbutyrate chain. |
| Propagation | Reaction with oxygen to form peroxy radicals and then hydroperoxides. | This compound hydroperoxides. |
| Autocatalysis | Decomposition of hydroperoxides into more reactive radicals. | Alkoxy and hydroxyl radicals. |
| Termination & Products | Combination of radicals and subsequent reactions. | 2-Ethylhexanol, 2-methylbutanoic acid, shorter-chain acids, aldehydes, and polymeric materials. mdpi.comresearchgate.net |
Computational and Theoretical Studies of Reaction Energetics and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms, transition states, and energy profiles of ester reactions. sparkl.me
Esterification and Hydrolysis: DFT calculations have been used to study the reaction mechanism of acid-catalyzed esterification, a reaction that is the reverse of acid-catalyzed hydrolysis. nih.gov These studies have determined the energy barriers for key steps, such as the protonation of the carboxylic acid (or ester) and the subsequent nucleophilic attack by the alcohol (or water). nih.govrsc.org For the esterification of acetic acid with ethanol, the key rate-determining step was identified as the protonation of the acid followed by the nucleophilic addition of the alcohol, with a calculated energy barrier of 19.6 kcal/mol. nih.gov Theoretical investigations into the acid-catalyzed transesterification of ethyl acetate (B1210297) in methanol (B129727) estimated the highest free energy barrier to be 23.1 kcal mol⁻¹. researchgate.net
Transesterification: Theoretical studies on the transesterification of triglycerides, which is crucial for biodiesel production, have been conducted to understand the reaction pathways. dergipark.org.tr These studies analyze the activation energies for the stepwise reaction and can predict the most favorable reaction pathway. dergipark.org.trresearchgate.net DFT calculations have been employed to investigate the mechanism of both acid and base-catalyzed transesterification, indicating a stepwise mechanism involving a tetrahedral intermediate. researchgate.net
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Separation and Identification Techniques
Chromatography is fundamental to the analysis of 2-Ethylhexyl 2-methylbutyrate (B1264701), enabling its separation from other components in a mixture prior to identification and quantification. The choice of chromatographic technique is primarily dictated by the volatility and polarity of the compound and the nature of the sample matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl 2-methylbutyrate. scholarsresearchlibrary.com In this method, the compound is vaporized and separated from other volatiles based on its boiling point and affinity for a stationary phase within a capillary column. Following separation, the molecule enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for definitive identification. researchgate.net The fragmentation pattern of esters like this compound is often characterized by a prominent peak corresponding to the phthalate-like moiety at m/z 149, along with fragments characteristic of the 2-ethylhexyl group. researchgate.net
GC-MS has been extensively used to identify various esters in the volatile profiles of fruits and other natural products. semanticscholar.orgmdpi.com For instance, studies on banana and apple volatiles have successfully used GC-MS to separate and identify a wide array of esters that contribute to the fruit's characteristic aroma. semanticscholar.orgnih.gov
For the analysis of volatile compounds from solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique that is coupled with GC-MS. nih.govunirioja.es This method involves exposing a fused-silica fiber coated with a specific polymeric stationary phase to the headspace (the gas phase above the sample) in a sealed vial. scispace.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. scispace.com After an equilibrium period, the fiber is retracted and inserted directly into the hot injector of the gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. scispace.com
The efficiency of the HS-SPME technique depends on several factors, including the type of fiber coating, extraction time, and temperature. unirioja.es Research on apple volatiles has demonstrated the effectiveness of HS-SPME-GC-MS in identifying key esters, such as hexyl 2-methylbutyrate, which are crucial for differentiating between cultivars. nih.govuni.lu This approach allows for the sensitive detection of aroma compounds without extensive sample preparation. nih.govmdpi.com
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| SPME Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | scispace.com |
| Incubation/Extraction Temperature | 35-50°C | scispace.comehu.es |
| Incubation/Extraction Time | 15-45 minutes | scispace.com |
| GC Injector Temperature (Desorption) | 240-260°C | scispace.comehu.es |
| GC Column | HP-5 MS (or equivalent 5% phenyl-methylpolysiloxane) | nih.gov |
| Carrier Gas | Helium | oaes.cc |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | scholarsresearchlibrary.com |
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize the chemical composition of non-volatile materials, such as polymers and plastics. ifremer.fr This method involves heating the sample to a high temperature (e.g., 550-700°C) in an inert atmosphere, causing it to thermally decompose into smaller, more volatile fragments. researchgate.net These fragments, known as pyrolyzates, are then swept into a GC-MS system for separation and identification. nist.gov
Py-GC/MS is particularly relevant for identifying plasticizers and other additives within a polymer matrix. ifremer.fr For example, the analysis of materials containing Di(2-ethylhexyl)phthalate (DEHP), a common plasticizer, by Py-GC/MS reveals degradation products such as 2-ethyl-1-hexene (B155198) and 2-ethyl-1-hexanol. researchgate.netresearchgate.net Since 2-ethylhexanol is a precursor alcohol for this compound, this technique could be used to identify its potential presence or origin in polymeric materials. A "double-shot" pyrolysis approach can be employed, where a first, lower-temperature thermal desorption step analyzes additives, followed by a second high-temperature pyrolysis step to analyze the polymer backbone. oaes.ccnist.gov
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Pyrolysis Temperature | 650°C | oaes.cc |
| Pyrolyzer Interface Temperature | 320°C | oaes.cc |
| GC Injection Port Temperature | 300°C | oaes.cc |
| GC Oven Program | Initial 40°C, ramp to 320°C | oaes.cc |
| Carrier Gas | Helium | oaes.cc |
| MS Scan Range | m/z 40-600 | oaes.cc |
For compounds that are non-volatile, thermally unstable, or require analysis in complex liquid matrices, Liquid Chromatography (LC) coupled with High-Resolution Mass Spectrometry (HRMS) is the preferred method. semanticscholar.org High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid sample based on their interactions with a packed column (stationary phase) and a solvent (mobile phase). nih.gov
The separated compounds are then introduced into the mass spectrometer, typically via an Electrospray Ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and often preserves the molecular ion. mdpi.com A Quadrupole Time-of-Flight (QTOF) mass analyzer provides high mass accuracy (typically <5 ppm error), allowing for the determination of the elemental formula of the analyte and its fragments. semanticscholar.orgmdpi.com This capability is crucial for identifying unknown compounds and confirming the identity of known substances with a high degree of confidence. semanticscholar.org While specific applications for this compound are not extensively documented, LC-HRMS is widely used for the analysis of phthalate (B1215562) plasticizers and their metabolites, demonstrating its suitability for structurally related compounds. nih.govnih.gov
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| LC Column | Reversed-Phase C18 | mdpi.com |
| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) (often with formic acid) | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode | mdpi.com |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | mdpi.com |
| Mass Accuracy | < 5 ppm | semanticscholar.org |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS | mdpi.com |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous structural elucidation of molecules like this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in a molecule. The spectrum displays signals at different chemical shifts (ppm), with the position of each signal indicating the electronic environment of the protons. The integration (area) of each signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, distinct signals would be expected for the protons on the 2-ethylhexyl chain and the 2-methylbutyrate moiety.
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. Each chemically unique carbon atom gives a distinct signal in the spectrum. docbrown.info For this compound, which lacks molecular symmetry, a total of 13 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to each of the 13 carbon atoms in its structure. The chemical shifts are indicative of the carbon's hybridization and bonding environment (e.g., C=O, C-O, CH, CH₂, CH₃).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Carbonyl-α-CH | ~2.3-2.5 | Sextet |
| Ester O-CH₂ | ~3.9-4.1 | Doublet |
| Alkyl chain CH, CH₂ | ~1.2-1.7 | Multiplet |
| α-CH₃ | ~1.1-1.2 | Doublet |
| Terminal CH₃ groups | ~0.8-1.0 | Triplet/Doublet |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~175-177 |
| Ester O-CH₂ | ~66-68 |
| Carbonyl-α-CH | ~40-42 |
| Alkyl chain CH, CH₂ | ~11-40 |
| Alkyl chain CH₃ | ~11-20 |
Infrared (IR) Spectroscopy (FTIR, Vapor Phase IR)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. Both Fourier-Transform Infrared (FTIR) and Vapor Phase IR spectroscopy are valuable for the analysis of esters like this compound.
The IR spectrum of an ester is characterized by several key absorption bands. The most prominent of these is the strong C=O (carbonyl) stretching vibration, which typically appears in the 1750-1735 cm⁻¹ region. Another significant feature is the C-O stretching vibration, which for esters, appears as two distinct bands in the 1300-1000 cm⁻¹ range. Additionally, the spectrum will show C-H stretching and bending vibrations from the alkyl portions of the molecule. For the 2-ethylhexyl and 2-methylbutyrate groups, these would include C-H stretching from 3000–2850 cm⁻¹ and C-H bending or scissoring from 1470-1450 cm⁻¹.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | ~1735 | Strong |
| C-O | Stretch (Ester) | ~1250-1000 | Strong |
| C-H | Stretch (Alkane) | ~2960-2850 | Strong |
| C-H | Bend (Alkane) | ~1465, ~1380 | Medium |
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a cornerstone technique for the structural elucidation of volatile compounds. In EIMS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which provides a unique fragmentation pattern that can be used for identification.
For an ester like this compound (molar mass: 200.32 g/mol ), the molecular ion peak (M⁺) at m/z 200 may be weak or absent due to the high energy of the ionization process. The fragmentation pattern is typically dominated by cleavages at the ester functional group. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements.
Key expected fragments for this compound would arise from the cleavage of the C-O bond and rearrangements within the alkyl chains. For instance, the loss of the 2-ethylhexyl group (C₈H₁₇•) would lead to an acylium ion [CH₃CH₂CH(CH₃)CO]⁺ at m/z 85. Another characteristic fragmentation would be the McLafferty rearrangement involving the transfer of a hydrogen atom from the ethylhexyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (octene, C₈H₁₆), resulting in a protonated acid fragment at m/z 103. The fragmentation of the ethylhexyl side chain itself would also produce a series of characteristic alkyl fragments.
Table 2: Predicted Key EIMS Fragments for this compound
| m/z | Proposed Ion Structure/Fragment | Fragmentation Pathway |
| 200 | [C₁₂H₂₄O₂]⁺ | Molecular Ion (M⁺) |
| 103 | [CH₃CH₂CH(CH₃)C(OH)₂]⁺ | McLafferty Rearrangement + H |
| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement in Butyrate (B1204436) |
| 85 | [CH₃CH₂CH(CH₃)CO]⁺ | α-cleavage (loss of -OC₈H₁₇) |
| 57 | [C₄H₉]⁺ | Alkyl fragment from butyrate chain |
| 43 | [C₃H₇]⁺ | Alkyl fragment |
| 29 | [C₂H₅]⁺ | Ethyl fragment |
Chemometric and Multivariate Statistical Analysis of Data
When analyzing complex samples containing numerous volatile compounds, including this compound, interpreting the vast amount of data generated by techniques like GC-MS can be challenging. Chemometrics and multivariate statistical analysis provide powerful tools to extract meaningful information, identify patterns, and classify samples.
Principal Component Analysis (PCA) for Profiling and Grouping
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. In the context of volatile compound analysis, PCA transforms the original variables (e.g., the concentrations of dozens of different compounds) into a smaller set of new, uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the data, with each succeeding component accounting for as much of the remaining variability as possible.
By plotting the scores of the samples on the first few PCs (e.g., PC1 vs. PC2), it is possible to visualize the relationships between samples. Samples with similar volatile profiles, where this compound might be one of the contributing variables, will cluster together in the PCA plot. This method is widely used for profiling and grouping, for example, to differentiate wines based on their aroma compounds or to identify sources of volatile organic compound emissions in industrial areas. The loading plots in PCA indicate which original variables (compounds) are most influential in differentiating the sample groups.
Linear Discriminant Analysis (LDA) for Compound Differentiation
In an analysis where samples are already categorized (e.g., authentic vs. adulterated food products, different botanical origins), LDA can be used to build a predictive model based on the volatile compound profile. The analysis would determine the discriminant functions that best separate the groups. The contribution of individual compounds, such as this compound, to this discrimination can be evaluated. This technique is effective for creating classification rules for new samples, providing a robust method for differentiation based on chemical composition.
Quality Assurance and Confidence in Compound Identification (e.g., Schymanski Levels)
Ensuring the accuracy and reliability of compound identification is critical in analytical science. The confidence in an identification can range from a tentative guess to an unambiguous confirmation. To standardize the reporting of identification confidence, particularly in high-resolution mass spectrometry, a tiered system proposed by Schymanski and colleagues is widely adopted.
These levels provide a framework for communicating the degree of certainty in a compound's identification:
Level 5: Exact Mass: The compound is detected as an exact mass of interest, but there is no further structural information available.
Level 4: Unequivocal Molecular Formula: The exact mass measurement and isotopic pattern are consistent with a unique molecular formula.
Level 3: Tentative Candidates: A molecular structure is proposed based on spectral evidence (e.g., fragmentation patterns from EIMS), but it has not been compared to a reference standard. The identification is plausible but not confirmed.
Level 2: Probable Structure: The identification is based on a match to a spectral library (e.g., NIST mass spectral library) or diagnostic evidence. This level can be subdivided into 2a (unambiguous structure match) and 2b (other structures fit the evidence).
Level 1: Confirmed Structure: The highest level of confidence is achieved when the compound in the sample is directly compared to an authentic reference standard. This involves matching retention time in chromatography and the mass spectrum (including fragmentation) under identical analytical conditions.
For this compound, an initial detection by GC-MS might yield a Level 3 or Level 2 identification based on a library match. To reach Level 1, a certified reference standard of this compound would need to be analyzed on the same instrument, and its retention time and mass spectrum must match those of the compound detected in the sample.
Table 3: Application of Schymanski Levels to the Identification of this compound
| Level | Evidence for this compound | Confidence |
| Level 3 | EIMS fragmentation pattern consistent with an ester of C₁₂H₂₄O₂ (e.g., fragments at m/z 85, 103). | Tentative |
| Level 2 | EIMS spectrum shows a high-quality match (>80-90%) with a library spectrum of this compound. | Probable |
| Level 1 | Identical retention time and EIMS spectrum compared to a certified reference standard of this compound analyzed under the same conditions. | Confirmed |
Environmental Occurrence, Fate, and Bioremediation Research
Environmental Distribution and Pathways in Various Media
Limited specific data exists on the environmental distribution of 2-Ethylhexyl 2-methylbutyrate (B1264701). However, its chemical properties—notably its ester structure and the presence of a branched 2-ethylhexyl group—suggest it will share environmental distribution patterns with other hydrophobic organic compounds. A pertinent analogue for understanding its potential environmental fate is Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely studied plasticizer that also contains the 2-ethylhexyl moiety. nih.gov
Like DEHP, 2-Ethylhexyl 2-methylbutyrate is expected to have low water solubility and a tendency to partition to organic matter in soil and sediment. canada.ca Therefore, its primary environmental sinks are likely to be soil and aquatic sediments. Transport in the environment would likely occur through attachment to particulate matter in water and air. Volatilization into the atmosphere is another potential pathway, particularly for fragrance esters used in consumer products. scentjourner.comtwig-world.com
Table 1: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Distribution and Behavior |
|---|---|
| Water | Low solubility; likely to adsorb to suspended organic particles. |
| Soil and Sediment | Expected to be a major sink due to sorption to organic matter. |
| Air | Potential for atmospheric transport via volatilization and adsorption to particulate matter. |
| Biota | Potential for bioaccumulation in organisms due to its lipophilic nature. |
Microbial Degradation and Biodegradation Kinetics of Ester Compounds
The biodegradation of ester compounds is a critical process in their environmental removal. The rate and extent of this degradation are influenced by the chemical structure of the ester, including the length and branching of the alkyl chains. nih.govresearchgate.net
A wide variety of microorganisms possessing esterolytic activity, capable of hydrolyzing ester bonds, have been identified. While specific strains capable of degrading this compound have not been extensively documented, research on analogous compounds provides insight into the types of microbes that would likely be involved. For instance, numerous bacterial and fungal strains have been shown to degrade DEHP, initiating the process through the action of esterases or lipases. researcher.life
Studies on the biodegradation of DEHP have identified several microbial genera with the ability to break down this compound, including Acinetobacter, Bacillus, and Gordonia. ntua.grnih.govnih.gov For example, an Acinetobacter sp. isolated from activated sludge demonstrated the ability to degrade DEHP. ntua.gr Similarly, strains of Bacillus sp. have been shown to be dominant in the aerobic degradation of DEHP in mangrove sediments. nih.gov Furthermore, Mycobacterium austroafricanum has been studied for its ability to degrade 2-ethylhexyl nitrate, indicating its potential to metabolize compounds with a 2-ethylhexyl group. chemicalbook.comifremer.fr It is plausible that similar microbial communities, rich in esterase-producing organisms, would be capable of degrading this compound.
Table 2: Examples of Microbial Genera with Demonstrated Esterolytic Activity Towards Structurally Similar Esters
| Microbial Genus | Degraded Compound(s) | Reference(s) |
|---|---|---|
| Acinetobacter | Di(2-ethylhexyl) phthalate (DEHP) | ntua.gr |
| Bacillus | Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) | nih.gov |
| Gordonia | Di(2-Ethylhexyl) phthalate (DEHP) | nih.gov |
The aerobic biodegradation of esters typically begins with the hydrolysis of the ester bond, catalyzed by esterases, to form an alcohol and a carboxylic acid. ntua.gr In the case of this compound, this initial step would yield 2-ethylhexanol and 2-methylbutyric acid.
Following this initial hydrolysis, the resulting alcohol and carboxylic acid are further metabolized through various pathways. For example, the biodegradation pathway of DEHP involves its initial hydrolysis to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. ntua.grnih.gov MEHP is then further hydrolyzed to phthalic acid and another molecule of 2-ethylhexanol. ntua.grnih.gov The resulting phthalic acid and 2-ethylhexanol are then channeled into central metabolic pathways. ntua.gr The degradation of 2-ethylhexanol itself is expected to proceed via oxidation to 2-ethylhexanoic acid, which is then further broken down. nih.gov
A similar pathway can be postulated for this compound. The initial products, 2-ethylhexanol and 2-methylbutyric acid, would likely be further degraded by microbial communities. The presence of branched chains in both the alcohol and acid moieties may influence the rate of degradation, as branching can sometimes hinder microbial breakdown. nih.govmpob.gov.mynih.gov
Abiotic Degradation Mechanisms in Environmental Compartments
In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment. The primary abiotic degradation mechanisms for esters are hydrolysis and photolysis.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. scentjourner.com This process can be influenced by pH, with rates generally being faster under acidic or alkaline conditions. nih.gov In the environment, this would lead to the formation of 2-ethylhexanol and 2-methylbutyric acid.
Photolysis: Photolysis, or degradation by sunlight, can also play a role in the breakdown of organic compounds in the environment. researchgate.net While specific data on the photolytic degradation of this compound is not available, it is known that some esters can undergo photodegradation, particularly in the atmosphere or surface waters. canada.caresearchgate.net
Strategies for Environmental Mitigation and Bioremediation of Ester-Related Contaminants
The mitigation of environmental contamination by ester compounds can involve a range of strategies, from preventative measures to active bioremediation techniques.
Source Reduction: Reducing the input of these compounds into the environment is a primary mitigation strategy. This can involve the use of more environmentally friendly alternatives in industrial processes and consumer products. jetir.org
Bioremediation: Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. For ester-contaminated sites, bioaugmentation (the addition of specific microorganisms with known degradative capabilities) and biostimulation (the addition of nutrients to enhance the activity of indigenous microbial populations) are potential strategies. The identification and isolation of microbial strains with high esterolytic activity are crucial for successful bioaugmentation. researcher.life
Phytoremediation: The use of plants to remove or degrade contaminants from soil and water, is another potential strategy. While not extensively studied for this specific compound, plants and their associated microbial communities can contribute to the degradation of organic pollutants.
Table 3: Potential Environmental Mitigation and Bioremediation Strategies for Ester Contaminants
| Strategy | Description |
|---|---|
| Source Reduction | Minimizing the release of the compound through the use of alternatives and improved industrial practices. |
| Bioaugmentation | Introducing specific microorganisms with high ester-degrading capabilities to contaminated sites. |
| Biostimulation | Enhancing the activity of native microbial populations by providing nutrients and favorable environmental conditions. |
| Phytoremediation | Utilizing plants and their associated microbes to take up and degrade the contaminant. |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-Ethylhexyl 2-methylbutyrate in laboratory settings?
- Methodological Answer : The synthesis typically involves esterification reactions between 2-methylbutyric acid and 2-ethylhexanol, catalyzed by acid catalysts (e.g., sulfuric acid) under reflux conditions. Rotating packed bed reactors (RPBRs) have been explored for intensifying mass transfer and improving reaction efficiency, as demonstrated for structurally similar esters like 2-ethylhexyl formate . Key parameters include temperature control (80–120°C), molar ratio optimization (acid:alcohol ~1:1.2), and catalyst loading (0.5–2% w/w). Post-synthesis purification via fractional distillation or column chromatography is critical to achieve ≥98% purity, as per Food Chemicals Codex (FCC) standards .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Used to quantify purity (≥98% by GC) and detect impurities like unreacted precursors or side products. Column specifications (e.g., polar stationary phases) and temperature gradients must align with the compound’s volatility .
- Mass Spectrometry (MS) : Wiley’s Registry and NIST/EPA/NIH spectral libraries provide reference fragmentation patterns for structural validation. For example, the molecular ion peak at m/z 186.29 (CHO) confirms the molecular weight .
- Refractometry and Density Measurements : Refractive index (1.416–1.422 at 20°C) and specific gravity (0.858–0.864) are critical for verifying batch consistency .
Q. How can researchers quantify trace contaminants (e.g., heavy metals or residual acids) in this compound?
- Methodological Answer : Acid value titration (≤1.0 mg KOH/g) and atomic absorption spectroscopy (AAS) are standard for detecting residual acids and heavy metals (e.g., Pb, Hg). Solubility in ethanol (1:1 v/v) ensures homogeneity during analysis. For sub-ppm detection, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Advanced Research Questions
Q. What strategies optimize reaction conditions for high-yield synthesis of this compound in non-conventional reactors?
- Methodological Answer : RPBRs enhance interfacial surface area and reduce reaction time by 30–50% compared to batch reactors. Computational fluid dynamics (CFD) models can predict optimal rotor speeds (≥1,500 rpm) and liquid flow rates. Kinetic studies using Arrhenius plots help identify activation energy barriers, while DOE (Design of Experiments) methodologies resolve interactions between temperature, catalyst concentration, and molar ratios .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) across different databases?
- Methodological Answer : Cross-referencing databases (SDBS, Reaxys, PubChem) is essential. For example, discrepancies in NMR chemical shifts may arise from solvent effects (CDCl vs. DMSO-d) or concentration differences. Quantum mechanical calculations (e.g., DFT) can simulate spectra to validate experimental data. Collaborative platforms like Pistachio or BKMS_Metabolic provide updated annotations for rare esters .
Q. What methodologies assess the environmental persistence and toxicity of this compound in aquatic systems?
- Methodological Answer :
- Biodegradation Studies : OECD 301F tests measure biochemical oxygen demand (BOD) over 28 days.
- Ecotoxicology : Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests (OECD 201) are standard. SVOC analysis via GC-MS detects degradation byproducts like 2-methylbutyric acid, which may require mitigation strategies .
Q. How does this compound interact with polymeric matrices in material science applications?
- Methodological Answer : As a plasticizer, its compatibility with polymers (e.g., PVC, polyurethanes) is evaluated via dynamic mechanical analysis (DMA) and glass transition temperature () measurements. Migration studies under accelerated aging conditions (e.g., 70°C for 48 hours) quantify leaching using GC-MS. Recent research on triblock copolymers highlights its role in modifying epoxy resin viscosity and elasticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
